molecular formula C24H48N6O16S5 B1329636 Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) CAS No. 25646-71-3

Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)

Cat. No. B1329636
CAS RN: 25646-71-3
M. Wt: 837 g/mol
InChI Key: NPDFXFLCEDDWEG-UHFFFAOYSA-N
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Description

Methanesulfonamide derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. The compounds discussed in the provided papers feature a methanesulfonamide moiety attached to various aromatic rings with different substituents, which can significantly influence their molecular conformation and, consequently, their biological activity .

Synthesis Analysis

The synthesis of these compounds typically involves the reaction of an appropriate amine with a sulfonyl chloride under basic conditions or by acylation reactions. For instance, the synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was achieved by reacting N-(4-amino-2-phenoxyphenyl)methanesulfonamide with an anhydride in glacial acetic acid, showcasing a method to introduce the methanesulfonamide group into more complex molecular frameworks .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is characterized by the orientation of the amide H atom and the methanesulfonyl group relative to the plane of the benzene ring. This orientation can be syn or anti to other substituents on the aromatic ring, affecting the molecule's ability to form hydrogen bonds and its overall three-dimensional shape. For example, in N-(2,3-Dichlorophenyl)methanesulfonamide, the N—H bond is syn to the chloro substituents, which is different from the anti conformation observed in other derivatives .

Chemical Reactions Analysis

The reactivity of methanesulfonamide derivatives can be influenced by the electronic properties of the substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups like chloro or pentafluorophenyl can enhance the electrophilicity of the sulfonamide, making it more reactive towards nucleophiles. This property is utilized in the development of N-acylation reagents, as seen in the case of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are closely related to their molecular structure. The presence of hydrogen bonding, as observed in the N—H...O interactions, can lead to the formation of dimers or more complex supramolecular structures such as chains and layers. These interactions, along with the presence of substituents, can also influence the solubility, melting point, and other physicochemical properties of these compounds. For example, the introduction of a pyridinyl group leads to the formation of hydrogen-bonded dimers and layers, which could affect the compound's solubility and crystalline structure .

Scientific Research Applications

Structural Studies and Molecular Interactions

  • Structural Analysis of Derivatives : A study conducted by Dey et al. (2015) analyzed the crystal structures of three nimesulidetriazole derivatives of methanesulfonamide. The nature of intermolecular interactions in these derivatives was explored through Hirshfeld surfaces and 2D fingerprint plots (Dey et al., 2015).

Pharmacological Applications

  • Pharmacological Effects : Foye et al. (1971) reported that certain methanesulfonamide derivatives of β-phenethylamine showed significant lowering of blood pressure in hypertensive rats (Foye et al., 1971).

Molecular and Chemical Properties

  • Molecular Structure and Gas-phase Acidity : Remko (2003) conducted a theoretical study on the molecular structure and gas-phase acidity of several biologically active sulfonamides, including methanesulfonamide. The study provided insights into the geometries and acidities of these compounds (Remko, 2003).

  • Molecular Conformation and NMR Chemical Shifts : Karabacak et al. (2010) presented a DFT quantum chemical investigation of the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide (Karabacak et al., 2010).

Chemical Syn

thesis and Reactions5. Synthesis of Sulfonanilides : Gowda et al. (2007) discussed the structure of N-(3,4-Dimethylphenyl)methanesulfonamide, focusing on the anti conformation of the compound and its implications for biological activity. The study highlighted how the molecules are packed into chains through hydrogen bonding (Gowda et al., 2007).

  • Ligand Potential for Metal Coordination : Jacobs et al. (2013) investigated the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. This study demonstrated the potential of these compounds as ligands for metal coordination (Jacobs et al., 2013).

  • Spectroscopic and Theoretical Studies : Szabó et al. (2008) conducted experimental and theoretical studies on dofetilide, a molecule containing methanesulfonamide, focusing on its molecular vibrations and electrostatic potential. This research aids in understanding the molecular properties of such compounds (Szabó et al., 2008).

Biochemical Applications

  • Inactivation of Enzymes and Reaction with Amines : Kluger et al. (1980) explored the reactions of methyl methanesulfonothioate (MMTS) with amino groups. This study provides insights into the biochemical interactions of methanesulfonamide derivatives with enzymes and amines (Kluger et al., 1980).

Safety And Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302, H317, H410 . These indicate that it is harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H21N3O2S.3H2O4S/c2*1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;3*1-5(2,3)4/h2*5-6,9,14H,4,7-8,13H2,1-3H3;3*(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDFXFLCEDDWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48N6O16S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92-09-1 (Parent)
Record name CD 003
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DSSTOX Substance ID

DTXSID2027882
Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Molecular Weight

837.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Pellets or Large Crystals, Off-white to beige odorless crystalline solid; [Kodak MSDS]
Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Product Name

Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)

CAS RN

25646-71-3, 24567-76-8
Record name CD 003
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Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Record name N-(2-(4-amino-N-ethyl-m-toluidino)ethyl)methanesulphonamide sesquisulphate
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Record name 4-(n-ethyl-n-2-methane sulfonylamino ethyl)-2- phenylene diamine
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Record name N-(2-(4-AMINO-N-ETHYL-M-TOLUIDINO)ETHYL)METHANESULFONAMIDE SESQUISULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Citations

For This Compound
3
Citations
N Sukur, N Milošević, K Pogrmic-Majkic… - Food and Chemical …, 2023 - Elsevier
Experimental evidence shows that certain chemicals, particularly endocrine disrupting chemicals, may negatively affect the female reproductive system, thereby lowering women's …
Number of citations: 3 www.sciencedirect.com
Z Gyenes - Rep. Work. Tech. Work. Group Seveso …, 2011 - publications.jrc.ec.europa.eu
“The new system, which was called" Globally Harmonized System of Classification and Labelling of Chemicals (GHS)", addresses classification of chemicals by types of hazard and …
Number of citations: 1 publications.jrc.ec.europa.eu
E PROTECTION - Hand, 2005 - cybercemetery.unt.edu
The Toxic Substances Control Act (TSCA) Interagency Testing Committee (ITC) transmitted its 56th ITC Report to the Administrator of EPA on September 15, 2005. In the 56th ITC Report…
Number of citations: 39 cybercemetery.unt.edu

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